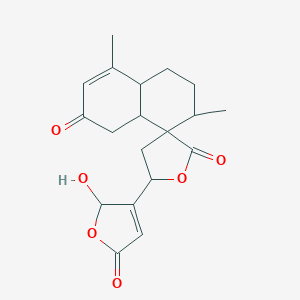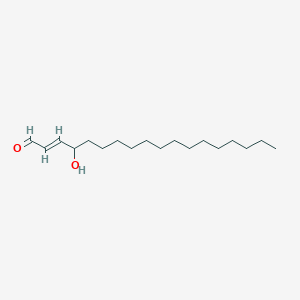
4-Hydroxy-2-octadecenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-octadecenal (4-HNE) is a highly reactive aldehyde that is formed during oxidative stress. It is a lipid peroxidation product that is generated from the oxidation of polyunsaturated fatty acids, particularly omega-6 arachidonic acid. 4-HNE has been implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.
作用機序
The mechanism of action of 4-Hydroxy-2-octadecenal is complex and not fully understood. 4-Hydroxy-2-octadecenal is a highly reactive aldehyde that can react with a variety of cellular components, including proteins, DNA, and lipids. It has been shown to modify proteins by forming covalent adducts with amino acid residues, particularly cysteine and histidine residues. These modifications can alter protein structure and function, leading to cellular dysfunction and disease. 4-Hydroxy-2-octadecenal can also induce oxidative stress by depleting cellular antioxidants and promoting the generation of ROS.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Hydroxy-2-octadecenal are diverse and depend on the concentration and duration of exposure. At low concentrations, 4-Hydroxy-2-octadecenal can act as a signaling molecule and modulate cellular processes such as cell proliferation and differentiation. At high concentrations, 4-Hydroxy-2-octadecenal can induce cellular dysfunction and apoptosis. 4-Hydroxy-2-octadecenal has been shown to induce DNA damage, lipid peroxidation, and protein modification, leading to cellular dysfunction and disease.
実験室実験の利点と制限
The advantages of using 4-Hydroxy-2-octadecenal in lab experiments include its ability to induce oxidative stress and lipid peroxidation, which can be used to study the effects of oxidative stress on cellular processes. However, the use of 4-Hydroxy-2-octadecenal in lab experiments is limited by its high reactivity and potential for non-specific effects. 4-Hydroxy-2-octadecenal can react with a variety of cellular components, leading to non-specific effects that can confound experimental results.
将来の方向性
For the study of 4-Hydroxy-2-octadecenal include the development of new methods for synthesizing and detecting 4-Hydroxy-2-octadecenal, the identification of new targets for 4-Hydroxy-2-octadecenal modification, and the development of new therapies for diseases associated with 4-Hydroxy-2-octadecenal. Additionally, the role of 4-Hydroxy-2-octadecenal in aging and age-related diseases is an area of active research, and further studies are needed to elucidate the mechanisms by which 4-Hydroxy-2-octadecenal contributes to age-related pathology.
合成法
4-Hydroxy-2-octadecenal can be synthesized by the oxidation of arachidonic acid with reactive oxygen species (ROS) such as hydroxyl radical, singlet oxygen, and peroxyl radical. The most commonly used method for synthesizing 4-Hydroxy-2-octadecenal is by the autoxidation of arachidonic acid in the presence of iron ions. The reaction is initiated by the formation of a lipid radical, which reacts with oxygen to form a lipid peroxyl radical. The peroxyl radical can then undergo fragmentation to form 4-Hydroxy-2-octadecenal.
科学的研究の応用
4-Hydroxy-2-octadecenal has been extensively studied in the field of oxidative stress and lipid peroxidation. It has been shown to be a biomarker of oxidative stress and is commonly used to assess the extent of lipid peroxidation in cells and tissues. 4-Hydroxy-2-octadecenal has also been implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease. In cancer, 4-Hydroxy-2-octadecenal has been shown to promote tumor growth and metastasis by inducing angiogenesis and suppressing immune function. In neurodegenerative disorders, 4-Hydroxy-2-octadecenal has been shown to contribute to the pathogenesis of Alzheimer's disease and Parkinson's disease by inducing oxidative stress and neuroinflammation. In cardiovascular disease, 4-Hydroxy-2-octadecenal has been shown to promote atherosclerosis and endothelial dysfunction by inducing oxidative stress and inflammation.
特性
CAS番号 |
142450-00-8 |
|---|---|
製品名 |
4-Hydroxy-2-octadecenal |
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
(E)-4-hydroxyoctadec-2-enal |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16-18,20H,2-13,15H2,1H3/b16-14+ |
InChIキー |
USLARJCWWSVJJH-JQIJEIRASA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCCC(C=CC=O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C=CC=O)O |
同義語 |
(E)-4-hydroxyoctadec-2-enal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
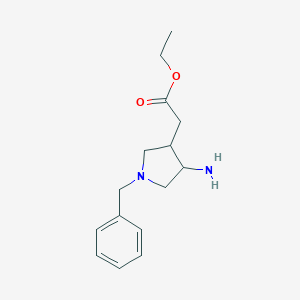
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
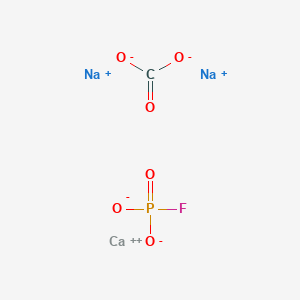
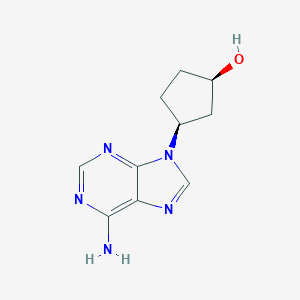

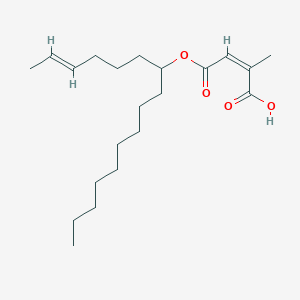
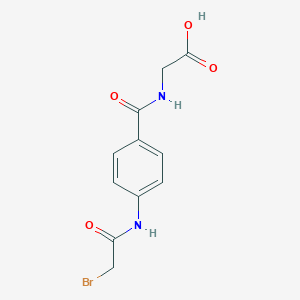


![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
